molecular formula C17H20N4O3 B2599355 1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one CAS No. 2415551-87-8

1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one

Cat. No.: B2599355
CAS No.: 2415551-87-8
M. Wt: 328.372
InChI Key: YAUYZXIKLUSKDV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one is an organic compound with the molecular formula C17H20N4O3The presence of a benzyl group and a pyrimidinyl moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group is often introduced through nucleophilic aromatic substitution reactions involving pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(5,6-dimethoxy-1H-inden-2-yl)methylpiperidine: Similar in structure but with an indene moiety instead of a pyrimidine ring.

    1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)carbonylpiperazine: Similar but with a carbonyl group attached to the piperazine ring.

Uniqueness

1-Benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one is unique due to the presence of both benzyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-benzyl-4-(4,6-dimethoxypyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-10-15(24-2)19-17(18-14)21-9-8-20(16(22)12-21)11-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUYZXIKLUSKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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